molecular formula C26H36O3 B1668754 LG 100754 CAS No. 180713-37-5

LG 100754

Cat. No.: B1668754
CAS No.: 180713-37-5
M. Wt: 396.6 g/mol
InChI Key: HNODNXQAYXJFMQ-LQUSFLDPSA-N
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Description

LG 100754 is a ligand of retinoid X receptor (RXR) that modulates the activity of RXR dimers. It acts as an antagonist towards RXR homodimers but as an agonist of heterodimers consisting of RXR and retinoic acid receptor (RAR) or PPARs. This compound, at 1 µM, is a weak agonist of RXR-PPARγ but strongly enhances signaling through the heterodimer in response to PPARγ ligands, including rosiglitazone and 15-deoxy-Δ12,14-prostaglandin J2.4 Through this action, this compound decreases glucose levels and relieves insulin resistance in mice.
CD 3159 is a retinoic acid receptors antagonist & agonist;  a mixed function retinoid whose activity is dimer-selective.

Mechanism of Action

Target of Action

LG100754, also known as (2e,4e,6z)-3-Methyl-7-(5,5,8,8-Tetramethyl-3-Propoxy-5,6,7,8-Tetrahydronaphthalen-2-Yl)octa-2,4,6-Trienoic Acid, CD 3159, or LG 100754, primarily targets the Retinoic acid receptors (RARs) and Retinoid X nuclear receptors (RXRs). These are ligand-dependent transcriptional modulators that execute their biological action through the generation of functional heterodimers .

Mode of Action

LG100754 acts as a full RXR antagonist . It has been reported to act as a ‘phantom ligand’ activating RAR in a cellular context . The ‘phantom ligand effect’ of LG100754 is due to a direct binding of the ligand to RAR that stabilizes coactivator interactions, thus accounting for the observed transcriptional activation of RAR/RXR .

Biochemical Pathways

LG100754 triggers cellular RXR:PPARγ-dependent pathways including adipocyte differentiation and inhibition of TNFα-mediated hypophosphorylation of the insulin receptor .

Pharmacokinetics

Its ability to mediate effects as a full rxr antagonist and to activate rar in a cellular context suggests that it has sufficient bioavailability to exert its effects .

Result of Action

The result of LG100754’s action is the transcriptional activation of RAR/RXR . This leads to the triggering of RXR:PPARγ-dependent pathways, including adipocyte differentiation and inhibition of TNFα-mediated hypophosphorylation of the insulin receptor .

Action Environment

Its ability to act as a full rxr antagonist and to activate rar in a cellular context suggests that it can function effectively in the intracellular environment .

Biological Activity

LG 100754 is a synthetic compound belonging to a class of drugs known as rexinoids, which selectively activate retinoid X receptors (RXR). It is primarily studied for its insulin-sensitizing properties and potential therapeutic applications in metabolic diseases, particularly diabetes. This article summarizes the biological activity of this compound, highlighting its mechanisms of action, effects on various biological pathways, and relevant research findings.

This compound functions as a selective RXR:PPARγ (Peroxisome Proliferator-Activated Receptor gamma) agonist. Its unique mechanism involves:

  • Activation of RXR:PPARγ Heterodimers : this compound activates RXR:PPARγ heterodimers, promoting adipocyte differentiation and enhancing insulin sensitivity. This activation occurs through distinct pathways compared to other rexinoids like LG 100268 .
  • Inhibition of TNFα-Mediated Effects : The compound inhibits TNFα-mediated hypophosphorylation of the insulin receptor (IR) in mature adipocytes, which is crucial for maintaining insulin signaling .
  • Selective Gene Activation : Unlike other RXR agonists, this compound does not activate key target genes associated with farnesoid X receptor (FXR) and liver X receptor (LXR), indicating its selectivity .

In Vivo Studies

Research has demonstrated the efficacy of this compound in animal models:

  • Improvement in Insulin Resistance : In db/db mice, a model for type 2 diabetes, treatment with this compound resulted in significant improvements in insulin resistance and prevented hyperglycemia .
  • Effects on Lipid Metabolism : The compound also exhibited lipid-lowering effects, contributing to its potential utility in managing metabolic disorders .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

StudyFindings
Lala et al. (1996)Identified this compound's ability to bind RXR with high affinity and activate RXR:PPARγ heterodimers, leading to enhanced adipocyte differentiation .
Recent Studies (2023)Co-administration with lenalidomide showed enhanced anti-tumor activity while retaining glucose-lowering effects, indicating potential applications in cancer therapy alongside metabolic regulation .
Mechanistic StudiesDemonstrated that this compound promotes differentiation in 3T3-L1 preadipocytes in a dose-dependent manner, confirming its role as an insulin sensitizer .

Scientific Research Applications

LG 100754 is a synthetic compound known for its selective agonist activity on the retinoid X receptor (RXR). As a rexinoid, it can modulate nuclear receptor activity, particularly enhancing the ligand-binding activity of peroxisome proliferator-activated receptor gamma (PPARγ), which affects metabolic processes and gene expression related to glucose homeostasis and lipid metabolism.

Scientific Research Applications

Diabetes Management: this compound enhances insulin sensitivity, making it a candidate for treating type 2 diabetes. Studies in db/db mice, a diabetes model, showed that treatment with this compound improved insulin resistance in vivo. The compound activates RXR:PPARγ-dependent pathways, promoting adipocyte differentiation and blocking TNF α-mediated inhibition of insulin receptor phosphorylation in mature adipocytes . This mechanism helps prevent hyperglycemia in murine diabetes models by reducing insulin resistance .

Metabolic Syndrome: this compound modulates lipid profiles and reduces inflammation, suggesting therapeutic potential for metabolic disorders. It has been shown to activate RXR:RAR and RXR:PPARα pathways, which contributes to its antidiabetic effects by sensitizing cells to lower concentrations of insulin.

Cancer Research: LG100754 has been found to enhance myeloma's sensitivity to lenalidomide and reduce blood glucose and serum lipids in vivo . It activates endogenous RXR/PPARγ heterodimer-mediated pathways through inducing adipocyte differentiation of 3T3-L1 cells and also blocks TNF α-mediated inhibition of the insulin receptor (IR) phosphorylation in mature adipocytes .

Experimental Methods

In vivo studies: The compound was tested in db/db animals, a model for diabetes, to assess its effect on insulin resistance. Treatment with LG100754 led to an improvement in insulin resistance in vivo. Co-administration of LG100754 and lenalidomide showed enhanced anti-tumor activity in vivo .

Binding assays: Ligand-binding experiments have shown that this compound binds to RXRs with nanomolar affinity but has only very weak affinity for RARs . Competitive binding experiments have confirmed its specificity for the RXR subunit of the heterodimer .

Data Table

ApplicationDescription
Diabetes ManagementEnhances insulin sensitivity and improves glucose metabolism by activating RXR:PPARγ-dependent pathways and blocking TNF α-mediated inhibition of insulin receptor phosphorylation .
Metabolic SyndromeModulates lipid profiles and reduces inflammation, indicating therapeutic potential for metabolic disorders.
Cancer ResearchEnhances myeloma's sensitivity to lenalidomide and reduces blood glucose and serum lipids in vivo .
Heterodimer ActivationActivates RXR:RAR and RXR:PPARα heterodimers, contributing to antidiabetic effects by sensitizing cells to lower concentrations of insulin.
RXR Antagonist ActivityActs as an antagonist towards RXR homodimers, mediating its effect as a full RXR antagonist .

Chemical Reactions Analysis

Receptor Binding and Selectivity

LG 100754 exhibits distinct binding properties across nuclear receptor heterodimers:

Heterodimer Activity Mechanism Key Findings
RXR:PPARγ AgonistEnhances PPARγ ligand binding; activates adipocyte differentiation pathways.Improves insulin sensitivity in diabetic models by inhibiting TNFα-mediated IR hypophosphorylation .
RXR:PPARα Partial AgonistActivates fatty acid oxidation pathways.No significant activation of LXR or FXR target genes .
RXR:RAR Indirect Agonist ("Phantom")Binds RXR but stabilizes RAR-coactivator interactions.Induces RAR-dependent transcription via structural allostery .
RXR:LXR/FXR/TR/VDR AntagonistBlocks activation of non-permissive heterodimers.No agonist activity observed in cotransfection assays .

Structural Interactions

Crystallographic studies reveal critical binding features:

  • RXRα Antagonist Conformation : The propoxy group of this compound sterically blocks helix 12 (H12) of RXRα, preventing coactivator recruitment .

  • RARα Agonist Stabilization : Despite RXR antagonism, this compound binding induces conformational changes in RARα that stabilize coactivator binding, enabling transcriptional activation .

Key Structural Motifs :

  • Carboxylate Anchoring : Forms salt bridges with RXRα Arg321 and hydrogen bonds with Ala332 .

  • Tetrahydronaphthalene Interactions : Hydrophobic contacts with Trp310 and helix 3/5/7 residues .

Functional Synergy with PPARγ Ligands

This compound sensitizes cells to PPARγ agonists like rosiglitazone:

  • Mechanism : Reduces PPARγ binding to the CRBN promoter, relieving transcriptional repression and enhancing cereblon expression .

  • Biological Impact : Synergistic anti-myeloma activity with lenalidomide in vitro and in vivo .

Metabolic Effects

  • Glucose Regulation : Lowers blood glucose in db/db mice by enhancing insulin receptor phosphorylation .

  • Lipid Metabolism : Improves dyslipidemia without activating LXR pathways, avoiding hepatic steatosis .

Antagonist Activity in Homodimers

This compound acts as an RXR homodimer antagonist:

  • Coactivator Displacement : Fails to recruit TIF2 or displace corepressors like SMRT in homodimer contexts .

  • Gene Specificity : Binds selectively to PPAR response elements (PPREs) but not to DR1-type RXR homodimer sites .

Pharmacological Discontinuation

This compound was withdrawn commercially due to challenges in clinical translation despite promising preclinical data .

Q & A

Basic Research Questions

Q. How should LG 100754 be prepared for in vitro studies to ensure solubility and stability?

this compound is sparingly soluble in aqueous buffers. For optimal solubility:

  • Dissolve the compound in organic solvents such as DMF, DMSO, or ethanol first. For example, prepare a stock solution in DMF (solubility ~30 mg/mL) and dilute with aqueous buffers like PBS (pH 7.2) to achieve a final solubility of ~0.25 mg/mL in a 1:3 DMF:PBS ratio .
  • Avoid prolonged storage of aqueous solutions (>24 hours) due to potential degradation. For long-term storage, keep the crystalline solid at -20°C, where it remains stable for ≥4 years .

Q. What are the recommended experimental concentrations for this compound in studies targeting RXR heterodimers?

  • In cell-based assays, this compound demonstrates agonist activity on RXR-PPARγ heterodimers at 1 µM. This concentration weakly activates RXR-PPARγ but strongly enhances signaling when combined with PPARγ ligands like rosiglitazone .
  • For RXR-RAR or RXR-PPARα heterodimers, co-transfection experiments suggest similar low micromolar ranges (0.5–2 µM), though dose-response curves should be validated per experimental model .

Q. How does this compound’s differential activity on RXR homodimers versus heterodimers influence experimental design?

  • This compound acts as an RXR homodimer antagonist but an agonist for heterodimers (e.g., RXR-RAR, RXR-PPARγ). To isolate heterodimer-specific effects:

  • Use reporter assays with heterodimer-specific response elements (e.g., PPARγ-driven luciferase constructs).
  • Combine this compound with ligands for partner receptors (e.g., rosiglitazone for PPARγ) to amplify synergistic signaling .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s dual role as an agonist and antagonist?

Structural studies suggest this compound induces distinct conformational changes in RXR depending on dimerization partners. For heterodimers (e.g., RXR-PPARγ), it stabilizes the active conformation, enhancing co-activator recruitment. In homodimers, it disrupts co-activator binding, acting as a competitive antagonist . Kinetic analyses using surface plasmon resonance (SPR) or fluorescence resonance energy transfer (FRET) can further resolve binding dynamics .

Q. How can researchers address contradictions in this compound’s activity across RXR-PPAR subtypes (e.g., PPARα vs. PPARγ)?

Contradictory data may arise from differences in PPAR isoform-specific cofactors or cellular contexts. To mitigate this:

  • Perform isoform-selective knockdown/knockout experiments to isolate PPARγ- or PPARα-dependent effects.
  • Use chromatin immunoprecipitation (ChIP) to compare this compound’s impact on PPARγ vs. PPARα target gene promoters .

Q. What methodologies are recommended to study this compound’s allosteric effects on PPARγ ligand binding?

  • Employ radioligand displacement assays using tritiated PPARγ ligands (e.g., 15-deoxy-Δ12,14-prostaglandin J2) to quantify this compound’s enhancement of ligand affinity .
  • Combine with hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map conformational changes in PPARγ’s ligand-binding domain induced by this compound .

Q. How does this compound modulate transcriptional crosstalk between RXR heterodimers and other nuclear receptors?

  • Use multiplexed reporter assays to simultaneously monitor RXR-PPARγ, RXR-LXRα, and RXR-FXR activity in the same cellular system.
  • Pair with RNA-seq to identify transcriptome-wide shifts in heterodimer-specific pathways under this compound treatment .

Q. Methodological Considerations

  • Data Validation : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity, qPCR for target gene expression).
  • Contradiction Resolution : Reconcile conflicting results by controlling for cell type-specific receptor expression levels and cofactor availability .

Properties

IUPAC Name

(2E,4E,6Z)-3-methyl-7-(5,5,8,8-tetramethyl-3-propoxy-6,7-dihydronaphthalen-2-yl)octa-2,4,6-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36O3/c1-8-14-29-23-17-22-21(25(4,5)12-13-26(22,6)7)16-20(23)19(3)11-9-10-18(2)15-24(27)28/h9-11,15-17H,8,12-14H2,1-7H3,(H,27,28)/b10-9+,18-15+,19-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNODNXQAYXJFMQ-LQUSFLDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1C(=CC=CC(=CC(=O)O)C)C)C(CCC2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC2=C(C=C1/C(=C\C=C\C(=C\C(=O)O)\C)/C)C(CCC2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180713-37-5
Record name CD 3159
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180713375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.